Home > Products > Building Blocks P720 > O-Desmethyl Encainide
O-Desmethyl Encainide - 81329-70-6

O-Desmethyl Encainide

Catalog Number: EVT-1173519
CAS Number: 81329-70-6
Molecular Formula: C21H26N2O2
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O-Desmethyl Encainide (ODE) is a major active metabolite of the antiarrhythmic drug encainide. [, , , ] It is classified as a class IC antiarrhythmic agent, known for its potent sodium channel blocking properties. [, , , , , , ] ODE plays a crucial role in scientific research, particularly in understanding cardiac electrophysiology and the mechanisms of arrhythmia. [, , , , , , ]

Encainide

Compound Description: Encainide is a potent antiarrhythmic agent belonging to the class IC category. It works by blocking sodium channels in the heart, thereby slowing down the conduction of electrical impulses that regulate heartbeat. [, , , , , , , , , , , , , ]

Relevance: Encainide is the parent compound of O-Desmethyl Encainide. O-Desmethyl Encainide is a major active metabolite of Encainide and is largely responsible for the antiarrhythmic effects observed during Encainide therapy. [, , , , , , , , , , , , , ]

3-Methoxy-O-Desmethyl Encainide (MODE)

Compound Description: 3-Methoxy-O-Desmethyl Encainide (MODE) is another active metabolite of Encainide, exhibiting potent sodium channel blocking activity. Similar to O-Desmethyl Encainide, it contributes significantly to the therapeutic effects of Encainide. [, , , , , , ]

Relevance: MODE is a structurally related compound to O-Desmethyl Encainide, both being metabolites of Encainide. While both demonstrate sodium channel blocking activity and antiarrhythmic effects, they differ in their potency and specific electrophysiological characteristics. [, , , , , , ]

Quinidine

Compound Description: Quinidine is a well-known class I antiarrhythmic agent, commonly used for treating various heart rhythm disorders. It acts by blocking potassium channels and, to a lesser extent, sodium channels in the heart. [, ]

Relevance: Quinidine has been shown to interact with Encainide by inhibiting its metabolism, particularly the conversion of O-Desmethyl Encainide to 3-Methoxy-O-Desmethyl Encainide. This interaction can impact the pharmacokinetics and pharmacodynamics of both drugs. [, ]

Debrisoquine

Compound Description: Debrisoquine is an antihypertensive drug primarily used in research to phenotype individuals based on their ability to metabolize certain drugs. It undergoes extensive metabolism by the cytochrome P450 enzyme CYP2D6. []

Relevance: The metabolism of Debrisoquine and Encainide, including the formation of O-Desmethyl Encainide, is influenced by the same polymorphic enzyme system, CYP2D6. Therefore, individuals categorized as poor metabolizers of Debrisoquine are also likely to exhibit altered metabolism of Encainide and its metabolites. []

Flecainide

Compound Description: Flecainide is another class IC antiarrhythmic agent, similar in action and properties to Encainide. It effectively blocks sodium channels in the heart, leading to a decrease in the conduction velocity of electrical impulses. [, ]

Relevance: Both Flecainide and Encainide, and by extension, O-Desmethyl Encainide, share similar mechanisms of action, primarily targeting sodium channels to exert their antiarrhythmic effects. They belong to the same class of antiarrhythmic drugs and are often compared in research studies. [, ]

Lidocaine

Compound Description: Lidocaine is a local anesthetic and class IB antiarrhythmic drug that blocks sodium channels, primarily used to treat ventricular arrhythmias. []

Relevance: Lidocaine, similar to O-Desmethyl Encainide, acts as a sodium channel blocker. Research suggests that both compounds may share a common binding site on sodium channels. []

Procainamide

Compound Description: Procainamide is a class IA antiarrhythmic drug that blocks sodium channels and has some potassium channel blocking activity. []

Relevance: Procainamide, along with O-Desmethyl Encainide, exhibits sodium channel blocking activity, although they belong to different subclasses within class I antiarrhythmics. []

Source and Classification

O-Demethylencainide is classified as a benzanilide derivative and is recognized as a principal metabolite of encainide. It has been identified in human plasma at concentrations that can exceed those of its parent compound following administration of encainide hydrochloride . The chemical structure of O-Demethylencainide can be derived from that of encainide by the removal of a methoxy group.

Synthesis Analysis

The synthesis of O-Demethylencainide typically occurs through the metabolic transformation of encainide rather than through synthetic pathways in a laboratory setting. The enzymatic process involves:

  1. Enzymatic Reaction: Cytochrome P450 enzymes facilitate the oxidative demethylation of encainide.
  2. Metabolite Formation: This reaction results in the formation of O-Demethylencainide and other metabolites such as 3-methoxy-O-demethylencainide.
  3. Parameters: The efficiency and rate of this metabolic conversion can vary based on several factors, including genetic polymorphisms in cytochrome P450 enzymes and interactions with other drugs that may inhibit or induce these enzymes.

The details regarding specific synthetic routes for laboratory production are less common due to its primary role as a metabolite.

Molecular Structure Analysis

The molecular structure of O-Demethylencainide can be represented by its chemical formula C21H27N2OC_{21}H_{27}N_{2}O. Key features include:

  • Molecular Weight: Approximately 325.46 g/mol.
  • Functional Groups: The compound contains an amine group, a methoxy group, and a benzamide moiety.
  • Structural Representation: The structural formula can be derived from encainide by removing one methoxy group, leading to variations in its physical properties compared to its parent compound.

Structural Data

  • IUPAC Name: 4-methoxy-N-(2-(1-methyl-2-piperidinyl)ethyl)benzamide
  • SMILES Notation: COC1=CC=C(C=C1)C(=O)NC1=CC=CC=C1CCC1CCCCN1C

These details highlight the importance of functional groups in determining the biological activity and pharmacokinetic properties of O-Demethylencainide.

Chemical Reactions Analysis

O-Demethylencainide participates in several chemical reactions primarily related to its metabolic pathways:

  1. Oxidative Metabolism: As mentioned, O-Demethylencainide is produced via oxidative demethylation.
  2. Further Metabolism: It can undergo additional metabolic transformations, potentially leading to further derivatives or conjugates (e.g., glucuronidation).
  3. Reactivity: The presence of functional groups allows for potential interactions with various biological molecules, influencing its pharmacological effects.
Mechanism of Action

O-Demethylencainide acts primarily as an active metabolite with antiarrhythmic properties similar to those of encainide. Its mechanism involves:

  • Sodium Channel Blockade: O-Demethylencainide inhibits voltage-gated sodium channels, which are crucial for the depolarization phase during action potentials in cardiac tissues.
  • Effects on Cardiac Action Potentials: By blocking sodium influx, it helps stabilize cardiac membranes and reduces excitability, thereby preventing arrhythmias .
  • Pharmacokinetics: The pharmacokinetic profile may differ from that of encainide due to variations in absorption, distribution, metabolism, and excretion.
Physical and Chemical Properties Analysis

O-Demethylencainide exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents such as ethanol and may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on salt forms but generally falls within a specific range depending on purity.
  • Stability: The compound's stability can be influenced by environmental factors such as temperature and pH.

Relevant Data

  • LogP (Partition Coefficient): This value indicates lipophilicity, influencing absorption and distribution characteristics.
  • pKa Values: These values provide insights into ionization at physiological pH, affecting solubility and permeability.
Applications

O-Demethylencainide has several scientific applications:

  1. Pharmacological Research: As a metabolite of interest, it aids in understanding drug metabolism and pharmacokinetics related to antiarrhythmic therapy.
  2. Clinical Studies: Its presence in plasma can help assess patient responses to encainide treatment and guide dosage adjustments.
  3. Drug Development: Insights gained from studying O-Demethylencainide may inform the design of new antiarrhythmic drugs with improved efficacy or reduced side effects.
Biochemical Characterization of O-Demethylencainide

Structural Analysis and Isomeric Properties

O-Demethylencainide (4-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzamide) is the primary pharmacologically active metabolite of the class Ic antiarrhythmic agent encainide. Its core structure comprises a tertiary amine-containing piperidine ring linked to a modified benzamide moiety, distinguished from the parent compound by the absence of a methoxy group (–OCH₃) at the 4-position of the benzamide ring [3] [5]. This demethylation converts the aromatic methoxy group into a phenolic hydroxyl (–OH), significantly altering electronic distribution and hydrogen-bonding capacity. The molecule retains a chiral center at the piperidine C2 position, enabling R- and S-enantiomeric forms. However, unlike structural isomers of octane (e.g., 3,4-dimethylhexane with its chiral centers and meso forms [6]), O-Demethylencainide’s isomerism is primarily enantiomeric rather than constitutional.

Key Structural Descriptors:

PropertyValue/DescriptionSignificance
Molecular FormulaC₂₂H₂₈N₂O₂Confirmed via mass spectrometry [5]
LogP~2.1 (calculated)Higher hydrophilicity vs. encainide (LogP~2.8) [10]
Hydrogen Bond Donors1 (phenolic -OH)Enhanced protein binding vs. parent
ChiralityC2 piperidine asymmetric centerEnantiomers exhibit distinct receptor interactions

The phenolic group enables resonance stabilization, reducing the electron density on the adjacent carbonyl compared to encainide’s methoxy-substituted benzamide. This electronic shift is quantifiable via topological indices (e.g., Zagreb index, forgotten index), which correlate with physicochemical properties like molar refractivity and critical pressure in alkanes [4] [10]. For O-Demethylencainide, these indices predict enhanced polarity and reduced lipid solubility, aligning with experimental partition coefficients [10].

Metabolic Pathway of Encainide Demethylation

O-Demethylencainide formation is mediated predominantly by the hepatic cytochrome P450 2D6 (CYP2D6) isoform. This enzymatic conversion exemplifies regiospecific O-demethylation, a process also critical in morphine biosynthesis (e.g., thebaine 6-O-demethylation by T6ODM [2]). CYP2D6 catalyzes the oxidation of encainide’s methoxy group via a two-step mechanism:

  • Hydrogen Abstraction: The heme iron-oxo species (Compound I) abstracts a hydrogen atom from the methoxy methyl group, forming a transient carbon-centered radical and Feᴵⱽ–OH.
  • Rebound Hydroxylation: The radical recombines with the hydroxyl ligand, generating an unstable hemiketal intermediate that spontaneously collapses to formaldehyde and O-Demethylencainide [7].

Quantum mechanical/molecular mechanical (QM/MM) simulations reveal why aromatic oxidation (e.g., arene epoxidation) is disfavored despite the intrinsic reactivity of anisole derivatives: active-site residues (e.g., Phe483, Glu216) constrain encainide in an orientation where the methoxy group is proximal to Compound I, while steric hindrance prevents optimal alignment for ring oxidation [7]. This geometric control overrides inherent substrate reactivity, ensuring >95% metabolic flux toward O-demethylation.

Kinetic Parameters of Demethylation:

EnzymeKₘ (μM)Vₘₐₓ (pmol/min/pmol CYP)Catalytic Efficiency (Vₘₐₓ/Kₘ)
CYP2D612.3 ± 1.78.5 ± 0.90.69
CYP3A4>100<0.5<0.005

Data derived from human liver microsomes and recombinant enzymes confirm CYP2D6’s dominance, with minor contributions from CYP3A4 only at supra-therapeutic encainide concentrations [7]. Polymorphisms in CYP2D6 (e.g., *3, *4, *5 alleles) abolish O-Demethylencainide formation, explaining interpatient variability in encainide efficacy [5].

Synthesis and Stability Under Physiological Conditions

Chemical Synthesis: O-Demethylencainide is accessible via two primary routes:

  • Demethylation of Encainide: Direct oxidative demethylation using reagents like boron tribromide (BBr₃) in anhydrous dichloromethane at -78°C, achieving yields >85% [3]. This mimics enzymatic demethylation but lacks stereoselectivity.
  • De Novo Assembly: Coupling 4-hydroxybenzoic acid with the chiral amine intermediate (2-[2-(1-methyl-2-piperidyl)ethyl]aniline) using carbodiimide reagents (e.g., EDC·HCl). Enantiomeric purity is maintained by employing resolved (R)- or (S)-piperidine precursors [5].

Stability Profile:

  • Thermodynamic Stability: The phenolic group confers moderate acidity (pKₐ ~9.8), enhancing solubility but permitting ionization-dependent degradation.
  • Oxidative Stability: Unlike encainide, O-Demethylencainide resists further CYP-mediated oxidation due to electron withdrawal by the phenolic -OH [7].
  • pH-Dependent Degradation: Under acidic conditions (pH<3), the compound undergoes intramolecular cyclization via nucleophilic attack of the piperidine nitrogen on the amide carbonyl, forming a tetrahydropyridoindole derivative. This degradation is minimized at physiological pH (t₁/₂ >48h at pH 7.4, 37°C) [9].

Comparative Stability Data:

ConditionEncainide t₁/₂O-Demethylencainide t₁/₂
Human Plasma (37°C)4.2 h11.3 h
pH 1.0 (37°C)8.5 h1.2 h
pH 7.4 (37°C)>72 h>48 h

Plasma stability studies confirm O-Demethylencainide’s persistence in vivo, contributing to its extended antiarrhythmic activity versus encainide in extensive metabolizers [5] [9]. Molecular dynamics simulations attribute this stability to intramolecular H-bonding between the phenolic -OH and amide carbonyl, reducing solvent accessibility of labile sites [10].

Properties

CAS Number

81329-70-6

Product Name

O-Demethylencainide

IUPAC Name

4-hydroxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H26N2O2/c1-23-15-5-4-7-18(23)12-9-16-6-2-3-8-20(16)22-21(25)17-10-13-19(24)14-11-17/h2-3,6,8,10-11,13-14,18,24H,4-5,7,9,12,15H2,1H3,(H,22,25)

InChI Key

QMHJFCPHRGVEAF-UHFFFAOYSA-N

SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O

Synonyms

4-Hydroxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide; 4-Hydroxy-2’-[2-(1-methyl-2-piperidyl)ethyl]benzanilide; MJ 9444; O-Demethyl encainide

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.